molecular formula C14H11ClO3 B6403130 3-(3-Chloro-2-methylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261892-21-0

3-(3-Chloro-2-methylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6403130
CAS RN: 1261892-21-0
M. Wt: 262.69 g/mol
InChI Key: KFTHWIVKTZZBKZ-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylphenyl)-5-hydroxybenzoic acid, more commonly known as 3-CMB, is a type of organic compound that has many uses in the scientific and medical research fields. It has been studied extensively due to its unique properties, including its ability to act as a substrate for various enzymes and its potential use in drug design.

Scientific Research Applications

3-CMB has been studied extensively in the scientific and medical research fields due to its unique properties. It has been used as a substrate for various enzymes, including cytochrome P450 monooxygenases, and as a reaction intermediate in the synthesis of pharmaceuticals. It has also been studied as a potential drug design target, as its structure is similar to that of other compounds known to have biological activity.

Mechanism of Action

3-CMB is known to act as a substrate for various enzymes, including cytochrome P450 monooxygenases, which are involved in the metabolism of drugs and other compounds. It is believed that 3-CMB is metabolized by these enzymes, resulting in the formation of reactive metabolites which can interact with other molecules in the body. This interaction is believed to be responsible for the biochemical and physiological effects of 3-CMB.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-CMB are not yet fully understood. Studies have shown that 3-CMB is able to interact with certain enzymes, resulting in the formation of reactive metabolites which can interact with other molecules in the body. These interactions are believed to be responsible for the potential biochemical and physiological effects of 3-CMB.

Advantages and Limitations for Lab Experiments

The use of 3-CMB in lab experiments offers several advantages. It is relatively easy to synthesize and is relatively stable in aqueous solutions. It is also relatively non-toxic and has a low potential for drug interactions. However, it is important to note that 3-CMB is not approved for human use and should only be used in lab experiments under the supervision of a qualified professional.

Future Directions

Future research into 3-CMB could focus on exploring its potential applications in drug design, as well as its biochemical and physiological effects. Additionally, further research could focus on the development of more efficient methods of synthesis and the optimization of existing synthesis methods. Finally, further research could focus on the development of analytical methods to detect and quantify 3-CMB in biological samples.

Synthesis Methods

3-CMB can be synthesized via a number of methods. The most common method is the reaction of 2-chloro-3-methylbenzoic acid with an alkali metal hydroxide, such as sodium hydroxide, in an aqueous solution. This reaction produces a salt of 3-CMB, which can then be purified and crystallized. Other methods of synthesis include the reaction of 3-chloro-2-methylbenzaldehyde with sodium hydroxide, the reaction of 3-chloro-2-methylbenzoyl chloride with sodium hydroxide, and the reaction of 3-chloro-2-methylbenzoyl chloride with sodium hydroxide and a base, such as sodium carbonate.

properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO3/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(16)6-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFTHWIVKTZZBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690263
Record name 3'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261892-21-0
Record name 3'-Chloro-5-hydroxy-2'-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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